

# Application Notes & Protocols: Total Synthesis of (-)-Flueggenine D

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## Compound of Interest

Compound Name: *Sequosempervirin D*

Cat. No.: *B602808*

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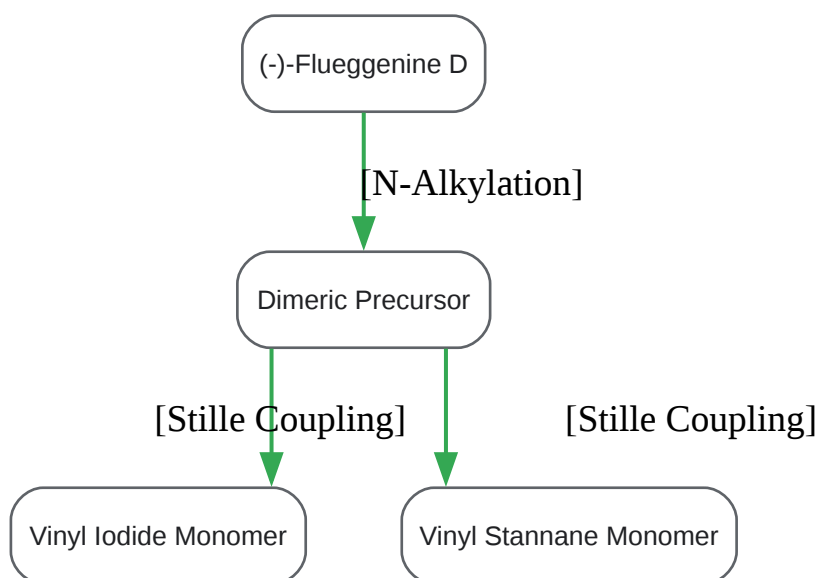
Disclaimer: Initial searches for "**Sequosempervirin D**" did not yield any published total synthesis strategies. It is possible that this is an incorrect name or a yet-to-be-synthesized natural product. Therefore, this document provides a detailed overview of the total synthesis of (-)-Flueggenine D, a complex dimeric Securinega alkaloid, as a representative example of a comprehensive synthetic strategy. The following data and protocols are based on the first total synthesis of (-)-Flueggenine D as reported in the chemical literature.<sup>[1][2][3]</sup>

## Introduction

Flueggenine D is a dimeric Securinega alkaloid that exhibits interesting biological activities, including anti-HIV properties.<sup>[2]</sup> Its complex architecture, featuring a C( $\alpha$ )–C( $\delta'$ ) linkage between two monomeric units, has made it a challenging target for total synthesis. This document outlines a successful total synthesis strategy that hinges on a key Stille cross-coupling reaction to form the dimeric linkage, followed by a stereoselective conjugate reduction.<sup>[1][2]</sup>

## Retrosynthetic Analysis

The retrosynthetic strategy for (-)-Flueggenine D is centered on the disconnection of the key C( $\alpha$ )–C( $\delta'$ ) bond, which simplifies the complex dimer into two monomeric fragments. This disconnection leads to a vinyl iodide and a vinyl stannane, which can be coupled using a Stille reaction.



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Caption: Retrosynthetic analysis of (-)-Flueggeanine D.

## Key Synthetic Steps and Yields

The forward synthesis involves the preparation of the two key monomeric fragments, their subsequent coupling via a Stille reaction, and final elaborations to complete the synthesis of (-)-Flueggeanine D.

Step	Reactants	Reagents and Conditions	Product	Yield (%)
Fragment 1 Synthesis				
Iodobutenolide Formation	Enone	1. Lithium phenylacetylide, 2. NIS, Silica gel	$\alpha$ -Iodobutenolide	54 (3 steps)
Fragment 2 Synthesis				
$\alpha$ -Iodination of Enone	Enone	I <sub>2</sub> , Pyridine	$\alpha$ -Iodoenone	94
Stannylation	$\alpha$ -Iodoenone	(Bu <sub>3</sub> Sn) <sub>2</sub> , Pd(PPh <sub>3</sub> ) <sub>4</sub> (cat.)	Vinyl Stannane	99
Dimerization and Final Steps				
Stille Cross-Coupling	$\alpha$ -Iodobutenolide, Vinyl Stannane	Pd(PPh <sub>3</sub> ) <sub>4</sub> (cat.), CuI	Dimeric Enone	76
Stereoselective Conjugate Reduction	Dimeric Enone	H <sub>2</sub> , Pd/C	Reduced Dimer	-
Final Conversion	Reduced Dimer	1. MsCl, Et <sub>3</sub> N; 2. TFA; 3. K <sub>2</sub> CO <sub>3</sub>	(-)-Flueggeanine D	51 (3 steps)

Note: Yields are as reported in the literature and may vary.<sup>[1][4]</sup>

## Experimental Protocols

### Synthesis of $\alpha$ -Iodobutenolide (Fragment 1)

- To a solution of the starting enone in THF at -78 °C is added a solution of lithium phenylacetylide (generated in situ from phenoxy dichloroethene and n-BuLi).

- The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH<sub>4</sub>Cl.
- The crude propargyl alcohol is extracted with ethyl acetate and concentrated.
- The residue is dissolved in acetone, and N-iodosuccinimide (NIS) is added. The mixture is stirred at room temperature.
- Silica gel is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).
- The mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the  $\alpha$ -iodobutenolide.<sup>[4]</sup>

#### Synthesis of Vinyl Stannane (Fragment 2)

- To a solution of the corresponding enone in pyridine is added iodine. The mixture is stirred at room temperature until the starting material is consumed.
- The reaction is quenched with aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated to give the  $\alpha$ -iodoenone.<sup>[4]</sup>
- A solution of the  $\alpha$ -iodoenone, bis(tributyltin), and Pd(PPh<sub>3</sub>)<sub>4</sub> in toluene is heated to reflux.
- After completion of the reaction (TLC), the mixture is cooled to room temperature and concentrated.
- The residue is purified by column chromatography to yield the vinyl stannane.<sup>[4]</sup>

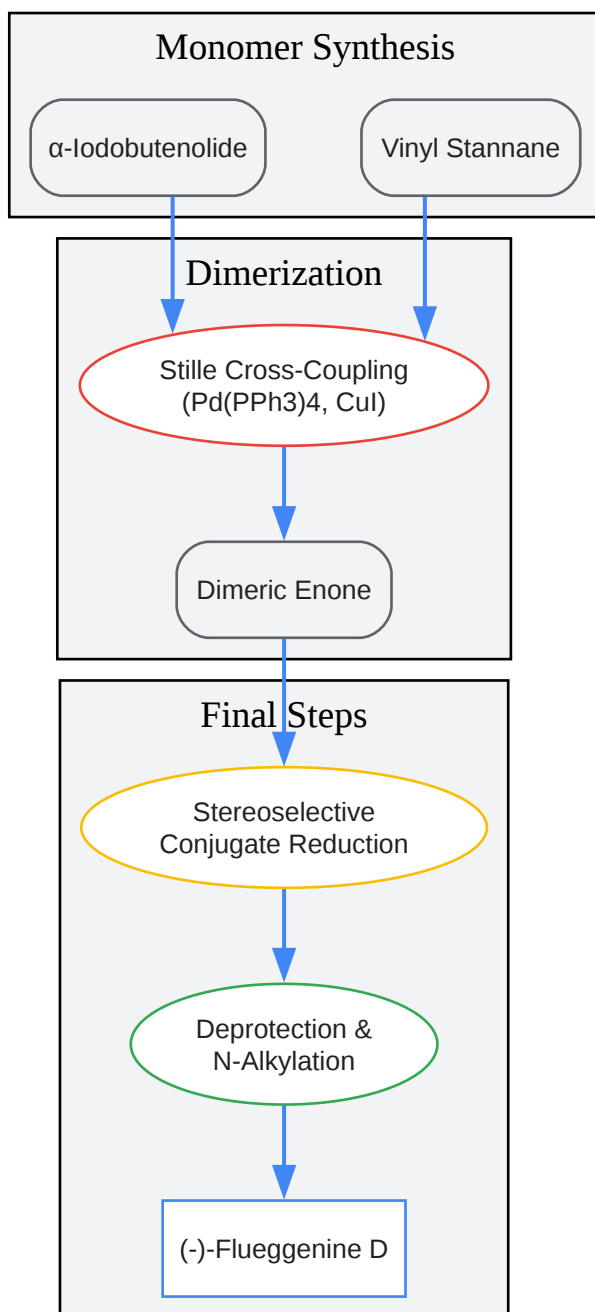
#### Stille Cross-Coupling

- To a solution of the  $\alpha$ -iodobutenolide and the vinyl stannane in DMF are added Pd(PPh<sub>3</sub>)<sub>4</sub> and CuI.
- The reaction mixture is heated at 60 °C under an inert atmosphere.

- Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with aqueous KF and brine.
- The organic layer is dried over Na<sub>2</sub>SO<sub>4</sub>, concentrated, and the residue is purified by column chromatography to give the dimeric enone.[\[1\]](#)

## Synthetic Pathway Visualization

The following diagram illustrates the key bond formation in the total synthesis of (-)-Flueggeine D.



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Caption: Key transformations in the total synthesis of (-)-Flueggeanine D.

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